The synthesis of Lisaftoclax involves a series of chemical reactions designed to create a compound that mimics the BH3 domain of pro-apoptotic proteins. The initial steps typically include:
The molecular structure of Lisaftoclax is characterized by its ability to mimic the BH3 domain, allowing it to bind selectively to BCL-2. Key features of its molecular structure include:
The structural analysis suggests that Lisaftoclax effectively competes with pro-apoptotic proteins for binding to BCL-2, facilitating apoptosis in cancer cells.
Lisaftoclax undergoes several key chemical reactions within biological systems:
These reactions highlight Lisaftoclax's role as an effective inducer of apoptosis in tumor cells through its selective inhibition of BCL-2.
The mechanism of action for Lisaftoclax involves several critical steps:
Clinical studies have demonstrated that treatment with Lisaftoclax results in significant antitumor activity in various hematologic malignancies.
Lisaftoclax exhibits several notable physical and chemical properties:
These properties contribute to its potential effectiveness as a therapeutic agent.
Lisaftoclax has several important scientific applications:
Lisaftoclax (APG-2575) was engineered through advanced in silico strategies targeting the shallow hydrophobic groove of BCL-2—a key challenge in inhibiting protein-protein interactions (PPIs). Computational modeling leveraged nuclear magnetic resonance (NMR) and X-ray crystallography data to map the BH3-binding cleft, focusing on the four hydrophobic pockets (P1–P4) critical for BH3 domain engagement [1] [3] [6]. Structure-based drug design (SBDD) optimized small-molecule interactions with residues like Phe104, Asp103, and Arg107 in BCL-2, achieving exceptional selectivity. This resulted in a binding affinity (Ki) of <0.1 nM for BCL-2—250-fold higher than for BCL-xL or MCL-1 [1] [4] [6]. Molecular dynamics simulations further validated compound stability within the BCL-2 groove, minimizing off-target interactions [3].
Table 1: Selectivity Profiling of Lisaftoclax Against Anti-Apoptotic BCL-2 Family Proteins
Target Protein | Binding Affinity (Ki) | Cellular IC₅₀ (μM) |
---|---|---|
BCL-2 | < 0.1 nM | 0.01–0.5 |
BCL-xL | 25 nM | >10 |
MCL-1 | >100 nM | >10 |
Early BH3 mimetics like navitoclax inhibited both BCL-2 and BCL-xL, causing dose-limiting thrombocytopenia due to BCL-xL's role in platelet survival [1] [3] [7]. Lisaftoclax represents a strategic evolution by exploiting subtle structural differences between BCL-2 and BCL-xL. Computational analysis revealed that BCL-xL’s P2 pocket is narrower and more polar than BCL-2’s, enabling the design of a scaffold that sterically clashes with BCL-xL while snugly fitting BCL-2 [3] [7]. In vitro platelet toxicity assays confirmed lisaftoclax induced <10% platelet apoptosis at concentrations lethal with navitoclax [1]. This selectivity translated clinically: Phase 1 trials reported no dose-limiting thrombocytopenia, distinguishing it from dual inhibitors [2] [7].
Table 2: Generational Evolution of BH3 Mimetics
Compound | Primary Targets | Dose-Limiting Toxicity | Selectivity Mechanism |
---|---|---|---|
Navitoclax | BCL-2, BCL-xL, BCL-w | Thrombocytopenia | Non-selective groove binding |
Venetoclax | BCL-2 | Tumor Lysis Syndrome | Modified P2 pocket engagement |
Lisaftoclax | BCL-2 | None observed | Optimized steric exclusion of BCL-xL |
The core scaffold of lisaftoclax features a pyrazolo[1,5-a]pyrimidine backbone—a departure from venetoclax’s sulphonamide-based architecture [3] [6]. Critical modifications include:
These refinements yielded a 5-fold increase in BCL-2 binding affinity over early analogs in vitro [6]. Functional assays demonstrated rapid disruption of BCL-2:BIM complexes within 2 hours, triggering caspase-dependent apoptosis. Mitochondrial studies confirmed swift depolarization and cytochrome c release, underscoring optimized target engagement [1] [4] [6].
Table 3: Impact of Structural Modifications on Lisaftoclax Activity
Modification Site | Chemical Group | Functional Role | Effect on BCL-2 Binding |
---|---|---|---|
C7 (Core) | Chloro | Halogen bond with Asp103 | 3-fold affinity increase |
Linker region | Carbonyl | Conformational flexibility | Enhanced complex disruption |
Para position (Phenyl) | Methoxy | Solubility & bioavailability enhancement | No affinity loss |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7